![molecular formula C17H17Cl2N3 B1663142 N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine CAS No. 912780-51-9](/img/structure/B1663142.png)

N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine

Vue d'ensemble

Description

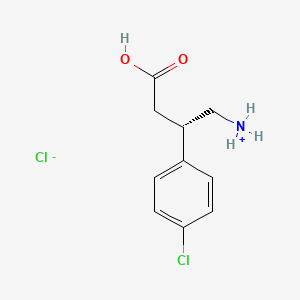

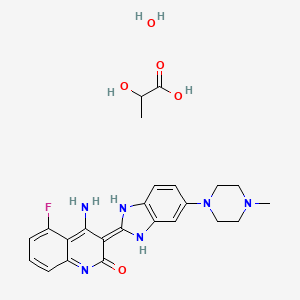

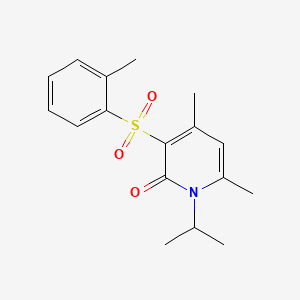

“N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound. The benzimidazole core is substituted with a propyl group at the 1-position and an amine group at the 5-position. Additionally, it has a 2,4-dichlorophenylmethyl group attached to the nitrogen atom of the benzimidazole .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, which is a fused benzene and imidazole ring. The dichlorophenyl, propyl, and amine groups would be attached at the specified positions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole ring and the various substituents. The electron-rich nitrogen in the benzimidazole ring and the amine group could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole ring could contribute to its stability and the dichlorophenyl group could increase its lipophilicity .Applications De Recherche Scientifique

-

Synthesis of New Derivatives

- In the field of organic chemistry, DPBA can be used to synthesize new derivatives. For instance, a study published in the Russian Journal of General Chemistry detailed the synthesis of a previously unknown amide derivative of 6-methyl-3-(thietan-3-yl) uracil . The study involved the reaction of 6-methyluracil with chloromethylthiiran to obtain 6-methyl-3-(thietan-3-yl)uracil. This intermediate was then reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide to produce the final acetamide .

- The structure of the final product was confirmed by 1H NMR and IR spectroscopy and clearly proved by X-ray diffraction analysis .

-

Biocatalysis in Drug Synthesis

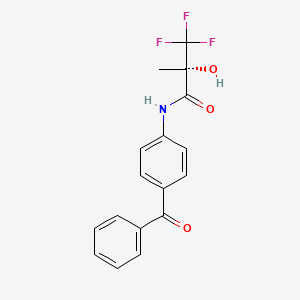

- In the field of applied biochemistry and biotechnology, DPBA could potentially be used in biocatalysis for the synthesis of chiral drug intermediates . Biocatalysis is a process that uses natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions. This method is becoming increasingly important in the pharmaceutical industry due to its high enantio-, chemo-, and regio-selectivities .

- While the specific application of DPBA in this context is not detailed in the source, the potential for its use in biocatalysis is suggested given the compound’s chiral nature and the growing interest in the use of biocatalysis for the production of drugs .

-

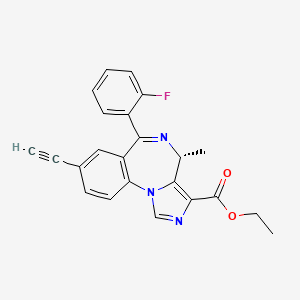

Conformational Analysis

- In the field of computational chemistry, DPBA can be used for conformational analysis . The conformational behavior of DPBA is determined by the internal rotation of the thietanyl group both in the gas phase and in chloroform or dimethyl sulfoxide solutions . This kind of analysis is crucial for understanding the structural properties of a molecule, which can influence its reactivity and interactions with other molecules .

-

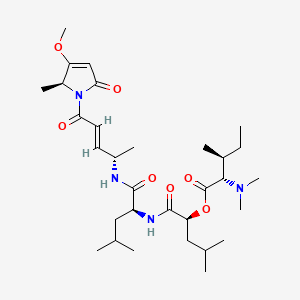

Development of New Medicinal Compounds

- DPBA could potentially be used in the development of new medicinal compounds . The introduction of thietane and amide groups as substituents into the 6-methyluracil molecule should lead to an increase in the spectrum of biological activity of the obtained derivatives . These derivatives could have antioxidant and anti-metastatic activity with overall low toxicity .

Orientations Futures

Propriétés

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N3/c1-2-7-22-11-21-16-9-14(5-6-17(16)22)20-10-12-3-4-13(18)8-15(12)19/h3-6,8-9,11,20H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEPSIFNTIQCNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=CC(=C2)NCC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide](/img/structure/B1663060.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B1663061.png)

![4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline](/img/structure/B1663067.png)

![6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1663073.png)

![2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One](/img/structure/B1663075.png)